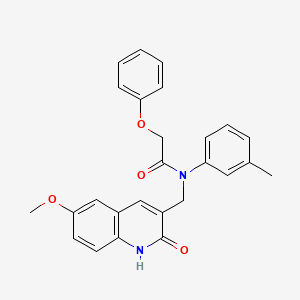
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide, also known as HMN-214, is a small molecule compound that has shown potential in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide is its relatively low toxicity compared to other chemotherapy drugs. However, its low solubility in water can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its efficacy and safety in humans.
Direcciones Futuras
Future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide could focus on improving its solubility and bioavailability, as well as investigating its potential as a treatment for other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form a key intermediate. The intermediate is then reacted with m-tolylamine and 2-phenoxyacetyl chloride to form the final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide. The overall yield of this process is around 20%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has also been shown to have synergistic effects when used in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-7-6-8-21(13-18)28(25(29)17-32-22-9-4-3-5-10-22)16-20-14-19-15-23(31-2)11-12-24(19)27-26(20)30/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBPDBPDIXSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


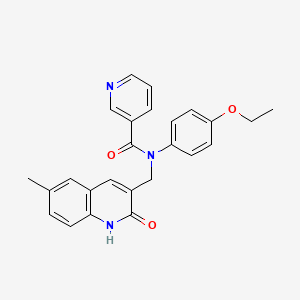
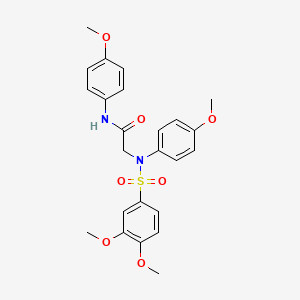
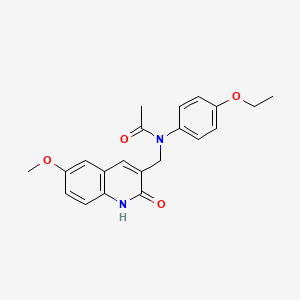

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
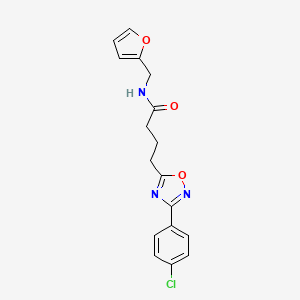
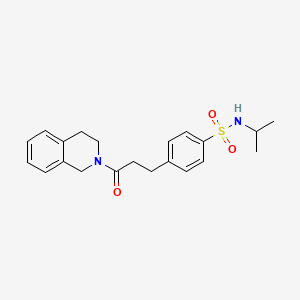
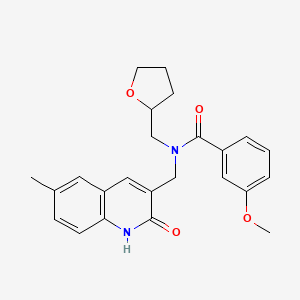
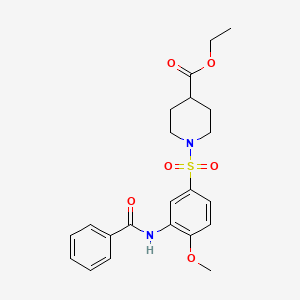

![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)